Structural Differentiation: 6-Methyl vs. Des-Methyl Analog
The primary verifiable differentiation between the target compound and its closest commercially cataloged analog, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-propanamide (CAS 86847-65-6), is the presence of a methyl group at the 6-position of the pyridine ring . The target compound has a molecular weight of 238.35 g/mol (C12H18N2OS), while the des-methyl analog has a molecular weight of 224.32 g/mol (C11H16N2OS) [1]. This methyl group is a critical determinant of lipophilicity and steric bulk, which in related NPY antagonist series has been shown to correlate with improved binding pocket occupancy [2]. No direct head-to-head biological comparison for these two specific compounds was found in the accessible literature.
| Evidence Dimension | Molecular structure and formula |
|---|---|
| Target Compound Data | Molecular Formula: C12H18N2OS; Molecular Weight: 238.35 g/mol; Substituents: 6-CH3, 3-SCH3 |
| Comparator Or Baseline | CAS 86847-65-6: Molecular Formula: C11H16N2OS; Molecular Weight: 224.32 g/mol; Substituents: H at 6-position, 3-SCH3 |
| Quantified Difference | Delta MW: +14.03 g/mol; Structural difference: Methyl group vs. Hydrogen at the 6-position |
| Conditions | Computational and structural analysis; no biological assay data available for direct comparison |
Why This Matters
The additional methyl group influences key physicochemical properties relevant to biological target engagement, making the compound a distinct entity for SAR studies where the 6-position is a critical vector.
- [1] SpringerMaterials. Substance Profile for 2,2-Dimethyl-N-(3-methylsulfanyl-pyridin-2-yl)-propionamide. View Source
- [2] WO2009110510A1 - Alkylaminopyridine derivatives. World Intellectual Property Organization, 2009. View Source
